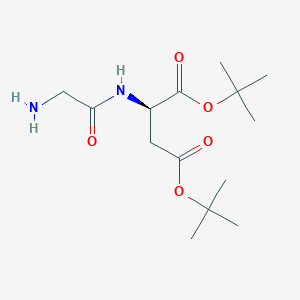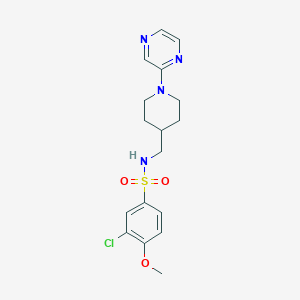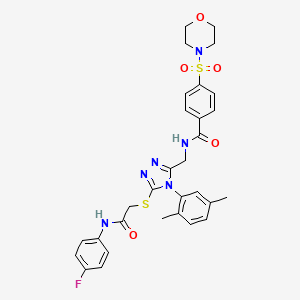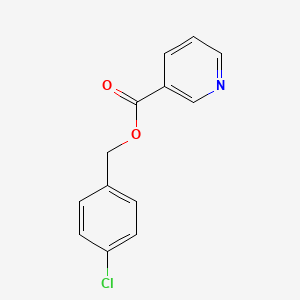
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate, also known as DAB-ALD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DAB-ALD is a derivative of the amino acid aspartic acid and has been shown to have promising properties as a potential therapeutic agent for a variety of diseases. In
作用機序
The mechanism of action of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate is not fully understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species and by reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity and good stability. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several potential future directions for 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its use in these diseases. Additionally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has shown potential as a treatment for inflammatory diseases, and further studies are needed to investigate its efficacy in these conditions. Finally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate may have applications beyond its current research areas, and further studies are needed to explore its potential in other fields.
合成法
The synthesis of 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate involves the reaction of tert-butyl acrylate with L-aspartic acid β-benzyl ester, followed by the removal of the benzyl group and the subsequent reaction with N-Boc-L-aspartic acid β-benzyl ester. The final product is obtained after deprotection of the tert-butyl and Boc groups.
科学的研究の応用
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has shown potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have neuroprotective properties and has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
ditert-butyl (2R)-2-[(2-aminoacetyl)amino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)7-9(16-10(17)8-15)12(19)21-14(4,5)6/h9H,7-8,15H2,1-6H3,(H,16,17)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWHLHJJCSGCNU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-DI-tert-butyl (2R)-2-(2-aminoacetamido)butanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941231.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)
![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)


![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)



![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)
![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)